molecular formula C7H10OS B100783 3-(Thiophen-2-yl)propan-1-ol CAS No. 19498-72-7

3-(Thiophen-2-yl)propan-1-ol

Cat. No. B100783
CAS RN: 19498-72-7
M. Wt: 142.22 g/mol
InChI Key: BQFZLZCBCSKUPL-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)propan-1-ol is a compound that is related to various research areas, including the synthesis of pharmaceutical intermediates, the development of new materials with potential non-linear optical properties, and the creation of novel bioactive molecules with antioxidant and antimicrobial activities. Although the provided papers do not directly discuss 3-(Thiophen-2-yl)propan-1-ol, they do provide insights into similar compounds that can help infer the properties and applications of the compound .

Synthesis Analysis

The synthesis of related thiophene-containing compounds often involves Claisen-Schmidt condensation reactions, as seen in the synthesis of 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one and chalcone derivatives . These methods typically require the use of a base, such as potassium hydroxide, and an alcohol solvent, such as ethanol, to facilitate the reaction. The synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, an important intermediate for the antidepressant R-Duloxetine, has been summarized with various starting materials, including acetylthiophene and thiophenecarboxaldehyde . These methods highlight the versatility and adaptability of thiophene-based syntheses.

Molecular Structure Analysis

The molecular structure of thiophene-containing compounds is often characterized using techniques such as FT-IR spectroscopy, NMR, and X-ray diffraction. For example, the crystal and molecular structure of TTCP was confirmed by X-ray diffraction, revealing a monoclinic space group and specific bond angles and lengths . Similarly, the structure of a novel bioactive molecule was established by single crystal X-ray diffraction, which showed a triclinic space group and was stabilized by intermolecular non-covalent interactions . These studies demonstrate the importance of molecular structure analysis in understanding the properties of thiophene derivatives.

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions, often leading to the formation of compounds with significant biological activities. For instance, the synthesis of novel 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives involved reactions that yielded compounds with excellent antifungal activities . The Claisen-Schmidt condensation reaction is a common method used to create chalcone derivatives with potential antioxidant and antimicrobial properties . These reactions are crucial for the development of new therapeutic agents and functional materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be inferred from spectroscopic and computational analyses. Vibrational spectroscopy, including FT-IR and Laser-Raman, along with computational methods like DFT, provide insights into the geometric parameters and vibrational frequencies of these compounds . The optical properties, such as transmission, can be studied using UV-visible spectral studies . Additionally, the presence of nonlinearity in third harmonic generation indicates potential applications in non-linear optics . The analysis of HOMO and LUMO energy levels further contributes to the understanding of the electronic properties of these molecules .

Scientific Research Applications

Chemical Synthesis and Characterization

3-(Thiophen-2-yl)propan-1-ol and its derivatives have been extensively studied for their synthesis and chemical characterization. Parveen, Iqbal, and Azam (2008) synthesized hydroxy pyrazolines derived from 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one, offering insights into the compound's potential for creating more complex chemical structures. The compounds were characterized using various spectroscopic methods, highlighting the chemical versatility of 3-(Thiophen-2-yl)propan-1-ol and its derivatives (Parveen, Iqbal, & Azam, 2008).

Intermediate for Pharmaceuticals

3-(Thiophen-2-yl)propan-1-ol has been identified as a crucial intermediate in pharmaceutical synthesis. A study by Wu et al. (2017) discussed the synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, an important intermediate for the antidepressant R-Duloxetine. The paper emphasized various synthesis methods, highlighting the importance of 3-(Thiophen-2-yl)propan-1-ol in creating medically significant compounds (Wu et al., 2017).

Polymer and Material Science

3-(Thiophen-2-yl)propan-1-ol-based compounds have found applications in material science, particularly in polymer synthesis and characterization. Oyarce et al. (2017) reported the synthesis of a thiophene-containing β-diketonate complex of copper(II), demonstrating its application in electropolymerization and as a modified electrode. This research points towards the potential of 3-(Thiophen-2-yl)propan-1-ol derivatives in creating functional materials for electronic applications (Oyarce et al., 2017).

Anticancer Research

Compounds related to 3-(Thiophen-2-yl)propan-1-ol have been explored for their anticancer properties. Haridevamuthu et al. (2023) studied hydroxyl-containing benzo[b]thiophene analogs for their antiproliferative activity against cancer cells. The presence of the hydroxyl group, similar to the structure of 3-(Thiophen-2-yl)propan-1-ol, was found crucial for anticancer activity, providing a foundation for future drug development (Haridevamuthu et al., 2023).

Future Directions

The future directions of research on “3-(Thiophen-2-yl)propan-1-ol” and other thiophene derivatives could involve further exploration of their synthesis methods and biological activities . Thiophene derivatives have a wide range of applications in medicinal chemistry and material science, and they continue to attract interest from scientists .

properties

IUPAC Name

3-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFZLZCBCSKUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518512
Record name 3-(Thiophen-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-2-yl)propan-1-ol

CAS RN

19498-72-7
Record name 2-Thiophenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19498-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Thiophen-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-(2-thienyl)propionic acid (5.0 g, 32.0 mmol) in tetrahydrofuran (20 ml) at 0° C. was added 1 M borane tetrahydrofuran complex (33.5 ml, 33.5 mmol) dropwise over 30 minutes. The reaction mixture was then stirred for 18 h whilst warming to room temperature. The temperature was then reduced to 0° C. and water (20 ml) was added to quench the reaction. The solution was then basified with potassium carbonate, the layers separated and the aqueous layer washed with diethyl ether. The combined organic layers were washed with brine, dried and concentrated to yield the title compound (4.71 g) as an oil. DCI MS m/z 142 [M+H]+.
Quantity
5 g
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reactant
Reaction Step One
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20 mL
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20 mL
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Synthesis routes and methods II

Procedure details

Borane methylsulfide complex (6.4 mL, 12.8 mmol) was added to a solution of 3-(2-thienyl)propanoic acid (1.0 g, 6.4 mmol) in THF (18 mL) at 0° C. The reaction mixture was stirred at 0° C. for 2 hours and at room temperature for 3 additional hours. After cooling down to 0° C., the reaction was quenched by addition of a saturated solution of potassium carbonate (5 mL). The aqueous layer was separated and extracted with ethyl acetate (2×15 mL) and diethyl ether (2×15 mL). The combined organic phases were dried over sodium sulfate, filtered and concentrated to dryness. The title compound was obtained as a colorless oil (1.0 g, 100%).
Quantity
1 g
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Quantity
18 mL
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Yield
100%

Synthesis routes and methods III

Procedure details

A solution of borane tetrahydrofuran complex (13.03 ml, 13.03 mmol) was added to THF (29.6 ml). 3-(thiophen-2-yl)propanoic acid (0.100 g, 0.640 mmol) was dissolved in THF (5 mL) and added slowly to the reaction. The solution was stirred overnight. Methanol was added and then the solution was rotovapped. More methanol was added and the solution was rotovapped. This was repeated once. The solution was passed through a pad of silica gel eluting with ether and then ethyl acetate and then rotovapped to give 3-(thiophen-2-yl)propan-1-ol (0.820 g, 5.77 mmol, 97% yield) as a light yellow oil: 1H NMR (400 MHz, CDCl3). δ ppm 7.12 (m, 1H), 6.92 (dd, 1H), 6.81 (m, 1H), 3.71 (t, 1H), 2.95 (t, 1H), 2.02-1.87 (m, 1H)
Quantity
0.1 g
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reactant
Reaction Step One
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Quantity
5 mL
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29.6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
11
Citations
R Chadha, A Bali, G Bansal - Journal of Pharmaceutical and Biomedical …, 2016 - Elsevier
Duloxetine HCl was subjected to forced degradation under conditions of hydrolysis (neutral, acidic and alkaline), oxidation, photolysis and thermal stress, as suggested in the ICH …
Number of citations: 16 www.sciencedirect.com
RK Rej, T Das, S Hazra, S Nanda - Tetrahedron: Asymmetry, 2013 - Elsevier
The asymmetric synthesis of two well-known anti-depressant drugs, fluoxetine and duloxetine has been accomplished in a chemoenzymatic manner. The main highlight of the synthesis …
Number of citations: 41 www.sciencedirect.com
HW Cheung, TY Lee, HY Lui… - … Synthesis & Catalysis, 2008 - Wiley Online Library
Cyclopentadienyl (Cp), hydrotris(pyrazolyl)borato (Tp), and bipyridine ruthenium complexes were found to be active catalysts for the β‐alkylation of secondary alcohols with primary …
Number of citations: 69 onlinelibrary.wiley.com
FC Demidoff, GS Caleffi, M Figueiredo… - The Journal of Organic …, 2022 - ACS Publications
The oxo-tethered-Ru(II) precatalyst promoted the one-pot C═C/C═O reduction of chalcones using sodium formate as the hydrogen source in water through asymmetric transfer …
Number of citations: 1 pubs.acs.org
T Lee - 2011 - theses.lib.polyu.edu.hk
The X-ray crystallographic study showed that it is more appropriate to describe the ruthenium-silane complexes TpRu (PPh₃)" H₂SiR₃" as TpRu (PPh₃)(η³-HSiR₃H), a static …
Number of citations: 2 theses.lib.polyu.edu.hk
M Kobayashi, S Itoh, K Yoshimura… - The Journal of …, 2020 - ACS Publications
The development of a C2-extension of primary alcohols with ethanol as the C2 source and catalysis by [Cp*IrCl 2 ] 2 (where Cp* = pentamethylcyclopentadiene) is described. This new …
Number of citations: 15 pubs.acs.org
Y Liu, CS Da, SL Yu, XG Yin, JR Wang… - The Journal of …, 2010 - ACS Publications
Because of the high reactivity of Grignard reagents, a direct, highly enantioselective Grignard reaction with aldehydes has rarely been disclosed. In this report, Grignard reagents were …
Number of citations: 56 pubs.acs.org
V Arora, H Narjinari, A Kumar - Organometallics, 2021 - ACS Publications
We report here the synthesis and characterization of a series of NNN pincer-nickel complexes of the type ( R2 NNN)NiCl 2 (CH 3 CN) (R = i Pr, t Bu, Cy, Ph, and p-FC 6 H 4 ) based on …
Number of citations: 16 pubs.acs.org
H Cheung - 2010 - theses.lib.polyu.edu.hk
A one-pot catalytic β-alkylation of secondary alcohols with primary alcohols to give higher alcohols with water as the only by-product is a highly desirable process. Cyclopentadienyl (Cp…
Number of citations: 2 theses.lib.polyu.edu.hk
A Jana, S Chakraborty, K Sarkar… - The Journal of Organic …, 2022 - ACS Publications
Herein, we report the ruthenium-catalyzed synthesis of β-alkylated secondary alcohols via the regioselective ring-opening of epoxides with feedstock primary alcohols. The reaction …
Number of citations: 4 pubs.acs.org

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